molecular formula C16H12ClI2N3O3 B11547529 4-Chloro-N-({N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Katalognummer B11547529
Molekulargewicht: 583.54 g/mol
InChI-Schlüssel: HMMAFPDIDSWAAH-QPSGOUHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, hydroxy, and diiodophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydrazinecarbonyl Group:

    Addition of the Hydroxy and Diiodophenyl Groups: The final step involves the addition of the hydroxy and diiodophenyl groups through a series of electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydroxy and diiodophenyl groups may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-N,N-dimethylbenzamide: This compound shares the benzamide core but lacks the hydroxy and diiodophenyl groups.

    4-Chloro-N-({N’-[(1E)-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzamide: This compound has a similar structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of 4-Chloro-N-({N’-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of both hydroxy and diiodophenyl groups can enhance its reactivity and potential interactions with biological targets.

Eigenschaften

Molekularformel

C16H12ClI2N3O3

Molekulargewicht

583.54 g/mol

IUPAC-Name

4-chloro-N-[2-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12ClI2N3O3/c17-11-3-1-10(2-4-11)16(25)20-8-14(23)22-21-7-9-5-12(18)15(24)13(19)6-9/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+

InChI-Schlüssel

HMMAFPDIDSWAAH-QPSGOUHRSA-N

Isomerische SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)Cl

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.